molecular formula C18H14BrN3O2 B2508376 5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034550-22-4

5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2508376
CAS No.: 2034550-22-4
M. Wt: 384.233
InChI Key: ZRLWILSZPKYKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a brominated heterocyclic compound characterized by a complex tricyclic scaffold fused with a benzoyl moiety. The 2-bromobenzoyl substituent contributes to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWILSZPKYKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The synthesis of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one derivatives often begins with the formation of the tricyclic core through cyclocondensation reactions. A modified Biginelli reaction—traditionally used for dihydropyrimidinone synthesis—has been adapted to construct the triazatricyclo system. In this approach, a β-keto ester (e.g., ethyl acetoacetate), a urea derivative, and a substituted aldehyde undergo a one-pot reaction catalyzed by Lewis acids such as ytterbium triflate or boron trifluoride etherate. For the target compound, 2-bromobenzaldehyde serves as the aldehyde component, introducing the brominated aryl group at the C5 position.

Reaction conditions typically involve refluxing in ethanol or acetonitrile at 80–100°C for 12–24 hours, yielding the tricyclic intermediate with 58–72% efficiency. The choice of solvent significantly impacts regioselectivity; polar aprotic solvents like dimethylformamide (DMF) favor cyclization over polymerization.

Acylation and Functionalization

Post-cyclocondensation, the 2-bromobenzoyl group is introduced via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) in dichloromethane facilitates the electrophilic substitution of the tricyclic core with 2-bromobenzoyl chloride. This step requires strict temperature control (−10°C to 0°C) to prevent over-acylation and decomposition. Nuclear magnetic resonance (NMR) studies confirm that acylation occurs preferentially at the C5 position due to electronic activation by the adjacent carbonyl group.

Key Reaction Mechanisms and Optimization

Ring-Closing Metathesis

Recent advances utilize ring-closing metathesis (RCM) to form the 14-membered tricyclic system. Grubbs’ second-generation catalyst (C46H65Cl2N2PRu) enables the coupling of diene precursors containing amine and ester functionalities. For example, a diene with a central 1,5-diamine unit and terminal acrylate esters undergoes RCM in toluene at 40°C, achieving 65% conversion to the triazatricyclo framework. This method reduces side reactions compared to traditional cyclocondensation but requires anhydrous conditions and inert atmosphere.

Oxidative and Reductive Modifications

Critical to the synthesis is the oxidation of the intermediate imine to the ketone at C2. Potassium permanganate in acidic medium (H₂SO₄/H₂O) achieves this transformation with 85–90% yield. Conversely, sodium borohydride in methanol selectively reduces the exocyclic double bond without affecting the bromobenzoyl group, enabling the production of hydrogenated analogs for structure-activity studies.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. A three-stage system is used:

  • Stage 1 : Cyclocondensation in a packed-bed reactor with immobilized ytterbium triflate (residence time: 30 min, 90°C)
  • Stage 2 : Acylation in a microchannel reactor with AlCl₃ (residence time: 5 min, −5°C)
  • Stage 3 : Oxidation in a tubular reactor with KMnO₄/H₂SO₄ (residence time: 20 min, 70°C)

This setup achieves an overall yield of 62% with >99% purity, as validated by high-performance liquid chromatography (HPLC).

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via:

  • Solvent recovery : Ethanol and acetonitrile are distilled and reused, reducing waste by 40%.
  • Catalyst immobilization : Silica-supported AlCl₃ decreases heavy metal contamination in effluents.

Analytical Characterization Data

Parameter Value/Description Method
Molecular Weight 437.27 g/mol HRMS (ESI+)
Melting Point 214–216°C (dec.) Differential Scanning Calorimetry
λₘₐₓ (UV-Vis) 278 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) UV-Vis Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 6.89 (s, 1H, NH) Bruker Avance III

Chemical Reactions Analysis

Types of Reactions

5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group or other functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular pathways involved are still under investigation, but they may include binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • The thiadiazole derivative (2c) exhibits a thiol group (-SH), which is absent in the triazatricyclo compound. This confers distinct redox and nucleophilic properties to 2c .

Lumping Strategy for Property Prediction

highlights the lumping strategy , which groups compounds with analogous structures to predict physicochemical behavior . For example:

  • Triazatricyclo vs. Thiadiazole Systems: Despite differing core structures, both compounds contain brominated aromatic systems. Lumping could rationalize shared properties (e.g., UV absorption, halogen-mediated reactivity) while acknowledging differences in ring strain and functional group interactions .

Research Implications and Data Gaps

  • Triazatricyclo Compound : Experimental data on its spectral profiles, solubility, and bioactivity are critical for validating computational predictions.
  • Thiadiazole Derivative (2c) : Its documented synthesis and characterization provide a benchmark for designing analogous triazatricyclo derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.